Biochemical IC50 Profiling Confirms GSK-J2's Inactivity Against KDM6A and KDM6B Compared to Active GSK-J1
GSK-J2 exhibits minimal inhibitory activity against the histone demethylases KDM6A (UTX) and KDM6B (JMJD3). In direct biochemical assays, GSK-J2 shows an IC50 of >100 μM for KDM6A and 49 μM for KDM6B [1]. In stark contrast, its active isomer GSK-J1 potently inhibits these enzymes with an IC50 of 28 nM for JMJD3 and 53 nM for UTX . This difference represents a >3,500-fold reduction in potency for JMJD3, unequivocally establishing GSK-J2 as a valid negative control.
| Evidence Dimension | IC50 (Inhibitory Activity) |
|---|---|
| Target Compound Data | KDM6A: >100 μM; KDM6B: 49 μM |
| Comparator Or Baseline | GSK-J1: KDM6A (UTX) IC50 = 53 nM; KDM6B (JMJD3) IC50 = 28 nM |
| Quantified Difference | KDM6B: >3,571-fold reduction in activity for GSK-J2. |
| Conditions | Cell-free biochemical assay measuring inhibition of H3K27me3 demethylase activity. |
Why This Matters
This data provides the primary quantitative justification for procuring GSK-J2 as an essential, validated negative control, ensuring the specificity of effects seen with active probes like GSK-J1.
- [1] Heinemann B, et al. Inhibition of demethylases by GSK-J1/J4. Nature. 2014;514(7520):E1-2. View Source
